5-(1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-phenyl-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,2,4-oxadiazole and 1,2,3-triazole rings in separate steps, followed by the coupling of these rings with the phenyl groups. The fluorine atom could be introduced either during the synthesis of the 3-fluorophenyl group or afterwards via a fluorination reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms in space and their connectivity. The presence of the two heterocyclic rings and the phenyl groups would likely result in a rigid, planar structure. The fluorine atom would add an element of polarity to the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the heterocyclic rings and the fluorine atom. The 1,2,4-oxadiazole and 1,2,3-triazole rings are known to participate in various chemical reactions, and the fluorine atom could potentially enhance the reactivity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. The presence of the heterocyclic rings and the fluorine atom could potentially enhance its stability and solubility .Wissenschaftliche Forschungsanwendungen
Delayed Luminescence in Oxadiazole Derivatives
2,5-Diphenyl-1,3,4-oxadiazole and its derivatives, related to the chemical structure , are known for their role in donor-acceptor fluorophores that exhibit thermally activated delayed fluorescence (TADF). These materials, including 2-methyl-5-phenyl-1,3,4-oxadiazoles, have been studied for their unique luminescence properties, with specific derivatives demonstrating blue-shifted fluorescence and notable singlet-triplet energy separation (ΔEST) values. Such properties are crucial in the development of high-efficiency organic light-emitting diodes (OLEDs), indicating potential applications of the chemical in the field of optoelectronics and display technologies (Cooper et al., 2022).
Liquid Crystalline Properties of Oxadiazole-Based Compounds
Certain oxadiazole-based compounds, structurally related to the specified chemical, have demonstrated liquid crystalline properties. For instance, specific bent-shaped 1,3,4-oxadiazole-based compounds have been synthesized and studied for their ability to exhibit distinct liquid crystalline phases such as enantiotropic nematic and smectic A phases. These findings suggest potential applications in the development of liquid crystal displays and other technologies relying on the unique properties of liquid crystals (Zhu et al., 2009).
Antimicrobial Properties of Oxadiazole Derivatives
Derivatives of 1,3,4-oxadiazole, which share structural similarities with the chemical of interest, have been synthesized and evaluated for their antimicrobial properties. Certain compounds have demonstrated significant activity against a range of bacterial and fungal strains, suggesting the potential of these compounds in the development of new antimicrobial agents. This highlights the chemical's relevance in pharmaceutical research and its potential in addressing the need for novel treatments against microbial infections (Parikh & Joshi, 2014).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-[1-(3-fluorophenyl)-5-methyltriazol-4-yl]-3-phenyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN5O/c1-11-15(20-22-23(11)14-9-5-8-13(18)10-14)17-19-16(21-24-17)12-6-3-2-4-7-12/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWXGAPFDHFLQFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)F)C3=NC(=NO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-phenyl-1,2,4-oxadiazole |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.